molecular formula C14H9F3N6OS2 B10879862 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B10879862
M. Wt: 398.4 g/mol
InChI Key: BLWFEOZFGJQFSS-UHFFFAOYSA-N
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Description

2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of triazine and thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-phenyl-1,2,4-triazine-3-thiol with 2-chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .

Mechanism of Action

The mechanism of action of 2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combined triazine and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with biological targets compared to similar compounds .

Properties

Molecular Formula

C14H9F3N6OS2

Molecular Weight

398.4 g/mol

IUPAC Name

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H9F3N6OS2/c15-14(16,17)11-21-23-13(26-11)19-10(24)7-25-12-18-6-9(20-22-12)8-4-2-1-3-5-8/h1-6H,7H2,(H,19,23,24)

InChI Key

BLWFEOZFGJQFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=NN=C(S3)C(F)(F)F

Origin of Product

United States

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